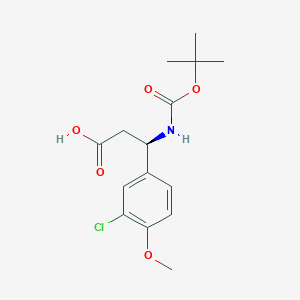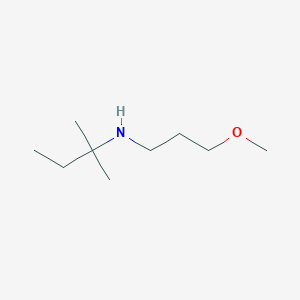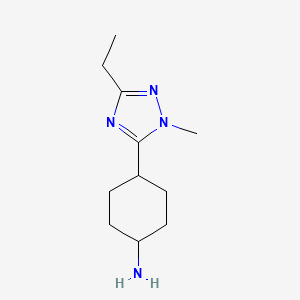
(R)-3-Methyl-3-phenylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Methyl-3-phenylbutan-2-ol is an organic compound with the molecular formula C11H16O It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it optically active
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-3-phenylbutan-2-ol typically involves the reduction of the corresponding ketone, ®-3-Methyl-3-phenylbutan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of ®-3-Methyl-3-phenylbutan-2-ol may involve catalytic hydrogenation processes. These processes use catalysts like palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol under hydrogen gas pressure.
Types of Reactions:
Oxidation: ®-3-Methyl-3-phenylbutan-2-ol can be oxidized to form the corresponding ketone, ®-3-Methyl-3-phenylbutan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products:
Oxidation: ®-3-Methyl-3-phenylbutan-2-one
Reduction: Hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-3-Methyl-3-phenylbutan-2-ol is used as a chiral building block in the synthesis of more complex organic molecules. Its chirality makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving chiral alcohols. It helps in understanding the stereoselectivity of enzymes.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific chiral centers.
Industry: In the industrial sector, ®-3-Methyl-3-phenylbutan-2-ol is used in the manufacture of fragrances and flavors due to its pleasant aroma. It is also used as an intermediate in the synthesis of various fine chemicals.
Wirkmechanismus
The mechanism by which ®-3-Methyl-3-phenylbutan-2-ol exerts its effects depends on its interaction with specific molecular targets. In enzymatic reactions, the compound’s chirality plays a crucial role in determining the binding affinity and reaction pathway. The hydroxyl group can form hydrogen bonds with active site residues, facilitating the catalytic process.
Vergleich Mit ähnlichen Verbindungen
- (S)-3-Methyl-3-phenylbutan-2-ol
- 3-Methyl-3-phenylbutan-2-one
- 3-Phenyl-2-butanol
Comparison: ®-3-Methyl-3-phenylbutan-2-ol is unique due to its specific chirality, which distinguishes it from its enantiomer (S)-3-Methyl-3-phenylbutan-2-ol. This chirality affects its reactivity and interaction with biological molecules. Compared to 3-Methyl-3-phenylbutan-2-one, the alcohol has different chemical reactivity, particularly in oxidation and reduction reactions. The presence of the phenyl group in the compound also influences its physical and chemical properties compared to other similar alcohols.
Eigenschaften
Molekularformel |
C11H16O |
|---|---|
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(2R)-3-methyl-3-phenylbutan-2-ol |
InChI |
InChI=1S/C11H16O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9,12H,1-3H3/t9-/m1/s1 |
InChI-Schlüssel |
HGAVQGLFENEAOM-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C(C)(C)C1=CC=CC=C1)O |
Kanonische SMILES |
CC(C(C)(C)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13625752.png)




![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)






